molecular formula C16H14ClN3O4S B4730978 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide

Cat. No.: B4730978
M. Wt: 379.8 g/mol
InChI Key: CGMVIKXLERMDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide, also known as ACTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and cytokines. It has also been shown to reduce oxidative stress and increase antioxidant activity in the body. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide in lab experiments is its potential therapeutic benefits. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain applications.

Future Directions

There are a number of potential future directions for the study of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide. One area of interest is the development of novel therapeutic agents based on the chemical structure of this compound. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of more effective treatments for diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical trials.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-8-14(9(2)21)25-16(18-8)19(11-4-5-11)15(22)10-3-6-12(17)13(7-10)20(23)24/h3,6-7,11H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMVIKXLERMDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 2
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N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 3
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N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 5
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 6
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chloro-N-cyclopropyl-3-nitrobenzamide

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